H-Leu-val-OH

Description

Structure

3D Structure

Properties

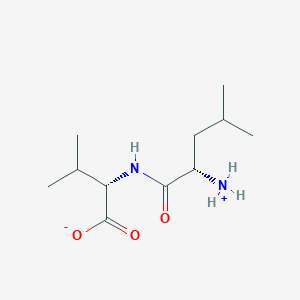

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929169 |

Source

|

| Record name | L-Leucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13588-95-9 |

Source

|

| Record name | L-Leucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of H-Leu-Val-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-leucyl-L-valine (H-Leu-Val-OH) is a fundamental building block in the intricate world of peptide science. Its discovery is intrinsically linked to the foundational work of pioneers like Emil Fischer in the early 20th century, who laid the groundwork for peptide chemistry. Since then, the synthesis of this compound has evolved from classical solution-phase methods to more sophisticated solid-phase and enzymatic strategies, each offering distinct advantages in yield, purity, and scalability. This technical guide provides a comprehensive overview of the historical context of this compound's discovery and a detailed exploration of its synthesis methodologies. It includes comparative quantitative data, detailed experimental protocols, and characterization data to serve as a valuable resource for researchers in peptide synthesis and drug development.

Discovery and Historical Context

The journey of this compound begins with the birth of peptide chemistry. While a singular "discovery" of this specific dipeptide is not pinpointed to a single event, its existence and synthesis are a direct result of the groundbreaking work on peptide bonds and amino acid sequencing in the early 1900s. Emil Fischer, a Nobel laureate, is widely credited with the first synthesis of a dipeptide, glycylglycine, in 1901, which marked the beginning of peptide synthesis. His development of methods to link amino acids together via the peptide bond opened the door for the synthesis of countless peptide combinations, including L-leucyl-L-valine.

Initially, the synthesis of dipeptides like this compound was a laborious process carried out in solution, with low yields and challenging purification. The subsequent development of protecting groups and coupling reagents throughout the 20th century significantly advanced the field, making the synthesis of well-defined peptides more accessible. The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field, enabling the rapid and efficient synthesis of longer peptides and making dipeptides like this compound readily available as building blocks for more complex structures.

Synthesis Methodologies

The synthesis of this compound can be approached through several distinct methodologies, each with its own set of protocols, advantages, and challenges. The primary methods include classical solution-phase synthesis, solid-phase peptide synthesis (SPPS), and enzymatic synthesis.

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis represents the classical approach to peptide bond formation. This method involves the stepwise coupling of protected amino acids in a suitable solvent.

General Workflow:

Experimental Protocol: Synthesis of Boc-Leu-Val-OMe

-

Esterification of Valine: To a cooled (0 °C) solution of L-valine in methanol, add thionyl chloride dropwise. Stir the reaction mixture at room temperature for 8 hours. Evaporate the solvent under reduced pressure to obtain H-Val-OMe as a hydrochloride salt.

-

Coupling Reaction: Dissolve Boc-L-leucine and H-Val-OMe hydrochloride in dry dichloromethane (DCM). Cool the solution to 0 °C and add N-ethylmorpholine to neutralize the hydrochloride. Add 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC). Stir the reaction mixture at 0 °C for 45 minutes and then at room temperature for 5 hours.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate successively with 5% citric acid, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield crude Boc-Leu-Val-OMe.

-

Purification: Purify the crude product by silica gel column chromatography.

Deprotection:

-

Saponification: Dissolve Boc-Leu-Val-OMe in a mixture of methanol and water, and add sodium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the solution and extract the product with an organic solvent to obtain Boc-Leu-Val-OH.

-

Boc-Deprotection: Treat Boc-Leu-Val-OH with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group, yielding the final product, this compound.

Solid-Phase Peptide Synthesis (SPPS)

SPPS has become the method of choice for routine peptide synthesis due to its efficiency and amenability to automation. The C-terminal amino acid is anchored to an insoluble resin, and the peptide chain is assembled in a stepwise manner.

General Workflow:

Experimental Protocol: Fmoc-SPPS of this compound on Wang Resin [1]

-

Resin Swelling: Swell Fmoc-Val-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 12 minutes. Wash the resin thoroughly with DMF.

-

Coupling: In a separate vial, pre-activate Fmoc-L-Leu-OH (5 equivalents) with HBTU (5 equivalents) and diisopropylethylamine (DIEA) (10 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 40 minutes.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Final Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the N-terminal Fmoc group from leucine.

-

Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry it under vacuum. Treat the dried resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2 hours.[1]

-

Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

-

Purification: Purify the crude this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis

Enzymatic peptide synthesis offers a green and stereospecific alternative to chemical methods, often proceeding without the need for protecting groups. Proteases such as papain and thermolysin can be used to catalyze the formation of the peptide bond under specific conditions.

General Workflow:

Experimental Protocol: Papain-Catalyzed Synthesis

-

Reaction Setup: Dissolve N-benzyloxycarbonyl-L-leucine ethyl ester (Cbz-Leu-OEt) and L-valinamide (H-Val-NH₂) in a suitable buffer (e.g., phosphate buffer, pH 8).

-

Enzyme Addition: Add papain to the substrate solution. The reaction is typically carried out at a controlled temperature (e.g., 40 °C) with stirring.[2]

-

Reaction Monitoring: Monitor the formation of the dipeptide derivative, Cbz-Leu-Val-NH₂, over time using HPLC.

-

Product Isolation: Once the reaction reaches equilibrium or the desired conversion, stop the reaction (e.g., by adding an organic solvent to precipitate the enzyme). Isolate the protected dipeptide amide.

-

Deprotection: Subject the isolated Cbz-Leu-Val-NH₂ to subsequent chemical steps, such as catalytic hydrogenation to remove the Cbz group and acid or enzymatic hydrolysis of the amide to yield this compound.

Quantitative Data and Characterization

The efficiency of each synthesis method can be evaluated based on quantitative data such as yield and purity. The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Table 1: Comparison of Synthesis Methods for this compound (Representative Data)

| Synthesis Method | Protecting Groups | Coupling Reagent | Typical Crude Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |

| Solution-Phase | Boc, Cbz | DCC/HOBt | 70-90 | 85-95 | Scalable, purification of intermediates is possible. | Time-consuming, potential for racemization. |

| Solid-Phase (SPPS) | Fmoc | HBTU/DIEA | >90 | >95 | Fast, automatable, high purity. | Higher cost of reagents and resin. |

| Enzymatic | Cbz (N-terminal) | Papain/Thermolysin | Variable | High | Stereospecific, green chemistry. | Limited substrate scope, requires deprotection steps. |

Characterization Data:

-

Molecular Formula: C₁₁H₂₂N₂O₃[3]

-

Molecular Weight: 230.30 g/mol [3]

-

Appearance: White to off-white powder.

-

¹H NMR (500 MHz, D₂O): δ 4.15 (d, J=4.9 Hz, 1H), 3.95 (t, J=7.8 Hz, 1H), 2.15 (m, 1H), 1.65 (m, 2H), 0.95 (d, J=6.3 Hz, 6H), 0.90 (d, J=6.8 Hz, 6H).

-

¹³C NMR (125 MHz, D₂O): δ 176.5, 172.8, 59.1, 52.3, 40.1, 30.2, 24.5, 22.3, 21.1, 18.6, 17.5.

-

Mass Spectrometry (ESI-MS): m/z 231.17 [M+H]⁺. Tandem MS (MS/MS) would show characteristic fragmentation patterns corresponding to the loss of the valine and leucine side chains and cleavage of the peptide bond.[4]

Biological Significance and Applications

While the individual amino acids L-leucine and L-valine have well-documented roles in biological processes such as muscle protein synthesis and as precursors for other biomolecules, the specific biological functions of the dipeptide this compound are less extensively characterized. However, dipeptides and tripeptides are known to be absorbed more efficiently than free amino acids in the intestine through peptide transporters like PEPT1.

Recent research has begun to explore the direct biological activities of short peptides. For instance, dipeptides containing leucine and valine have been investigated for their potential antimicrobial and antimalarial activities.[5] Some studies have also suggested that the Leu-Val dipeptide may be involved in upregulating the expression of heat shock proteins in response to exercise, indicating a role in cellular stress response.[6]

The primary application of this compound in drug development is as a high-purity building block for the synthesis of larger, more complex peptide-based therapeutics.[7] Its defined structure allows for precise incorporation into peptide sequences, which is critical for the development of drugs with specific biological targets and functions.

Conclusion

From its conceptual origins in the pioneering work of early 20th-century chemists to its routine synthesis via modern automated methods, this compound has remained a cornerstone of peptide science. The evolution of its synthesis from solution-phase to solid-phase and enzymatic approaches reflects the broader advancements in chemical and biotechnological methodologies. This guide has provided a detailed overview of these synthesis techniques, complete with comparative data and experimental protocols, to aid researchers in the efficient and effective production of this vital dipeptide. As our understanding of the biological roles of short peptides continues to grow, the importance of this compound, both as a fundamental building block and as a potential bioactive molecule in its own right, is set to expand further, opening new avenues for research and therapeutic development.

References

- 1. rsc.org [rsc.org]

- 2. Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Valyl-Leucine: A Technical Guide to its Putative Functions in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the dipeptide Valyl-Leucine (Val-Leu) and its potential functions in cellular processes. While direct research on Val-Leu is limited, this paper synthesizes the extensive knowledge of its constituent branched-chain amino acids (BCAAs), L-valine and L-leucine, to infer its likely biological roles. The primary focus is on the well-documented function of leucine as a potent signaling molecule in the mTOR pathway, a central regulator of cell growth and protein synthesis. This guide details the molecular mechanisms, presents quantitative data on the effects of BCAA supplementation, outlines key experimental protocols for investigation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Valyl-Leucine

Valyl-leucine (Val-Leu) is a dipeptide formed from the essential amino acids L-valine and L-leucine. As a dipeptide, it is a product of protein digestion and can be absorbed by the body. Due to the hydrophobic nature of its constituent branched-chain amino acids, Val-Leu is classified as a non-polar, hydrophobic compound. Its potential biological activity is of significant interest, particularly in the fields of muscle metabolism, sports nutrition, and pharmaceuticals. While specific studies on Val-Leu are scarce, the well-established roles of valine and especially leucine in cellular signaling provide a strong foundation for understanding its potential physiological impact.

The Pivotal Role of Leucine in Cellular Signaling

The functional significance of Valyl-Leucine is likely dominated by the actions of L-leucine, a key regulator of protein metabolism. Leucine not only serves as a substrate for protein synthesis but also acts as a signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway. The mTOR complex 1 (mTORC1) is a central kinase that integrates signals from growth factors, energy status, and amino acids to control cell growth and proliferation.

The Leucine-mTOR Signaling Pathway

Leucine directly activates mTORC1, leading to the phosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K1 enhances the translation of mRNAs that encode ribosomal proteins and elongation factors, thereby increasing the cell's translational capacity. Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is a critical step in the initiation of cap-dependent translation. This cascade of events ultimately leads to an increase in muscle protein synthesis.

An In-depth Technical Guide to the Physicochemical Characteristics of H-Leu-Val-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the dipeptide L-leucyl-L-valine (H-Leu-Val-OH). Due to a scarcity of direct experimental data for this specific dipeptide in publicly available literature, this document combines computed data with detailed experimental protocols that are standardly used for the characterization of such molecules.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that most of these values are computationally predicted and await experimental verification.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₃ | Computed | [1] |

| Molecular Weight | 230.30 g/mol | Computed | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid | Computed | [1] |

| Melting Point | Not experimentally determined | - | |

| Boiling Point | 421.9 °C at 760 mmHg | Predicted | |

| Density | 1.066 g/cm³ | Predicted | |

| Solubility | Sparingly soluble in water (sonicated), slightly soluble in methanol (sonicated) | Predicted qualitative | |

| pKa (acidic) | 3.18 ± 0.10 | Predicted | |

| pKa (basic) | Not explicitly predicted | - | |

| LogP (Octanol-Water Partition Coefficient) | -2.0 | Computed (XLogP3) | [1] |

| Hydrogen Bond Donors | 3 | Computed | [1] |

| Hydrogen Bond Acceptors | 4 | Computed | [1] |

| Rotatable Bonds | 6 | Computed | [1] |

Experimental Protocols for Physicochemical Characterization

To obtain accurate and reliable physicochemical data for this compound, the following experimental methodologies are recommended.

Due to the tendency of peptides to decompose at high temperatures, conventional slow-heating methods like standard Differential Scanning Calorimetry (DSC) may not be suitable.[2][3]

-

Recommended Method: Fast Scanning Calorimetry (FSC)

-

Principle: FSC utilizes very high heating and cooling rates (up to 20,000 K/s), which can suppress thermal decomposition and allow for the measurement of the melting temperature of thermally labile compounds like dipeptides.[2]

-

Procedure:

-

A small sample of this compound is placed on the FSC sensor.

-

The sample is subjected to a series of rapid heating and cooling cycles.

-

The heat flow to the sample is measured as a function of temperature.

-

The melting point is identified as the temperature at which the endothermic melting peak appears.

-

The enthalpy of fusion can also be determined from the area of the melting peak.

-

-

The solubility of this compound should be determined in various relevant solvents (e.g., water, ethanol, methanol, and buffer systems at different pH values) and temperatures.

-

Recommended Method: Gravimetric or Spectrophotometric Analysis of Saturated Solutions

-

Principle: A saturated solution of the dipeptide is prepared, and the concentration of the dissolved solute is quantified.[4]

-

Procedure (Gravimetric):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).[4]

-

The solution is filtered to remove any undissolved solid.

-

A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

The solvent is evaporated, and the container with the dried residue is weighed again.

-

The solubility is calculated from the mass of the dissolved peptide and the volume of the solvent used.

-

-

Procedure (Spectrophotometric):

-

Follow steps 1-3 of the gravimetric method.

-

The saturated solution is then diluted to a concentration that falls within the linear range of a previously established standard curve.

-

The absorbance of the diluted solution is measured at a specific wavelength (if the peptide has a chromophore or after derivatization).

-

The concentration of the dipeptide in the saturated solution is determined from the standard curve, and the solubility is calculated.

-

-

The pKa values of the N-terminal amino group and the C-terminal carboxylic acid group are critical for understanding the ionization state of this compound at different pH values.

-

Recommended Method: Potentiometric Titration

-

Principle: A solution of the dipeptide is titrated with a strong acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

-

Procedure:

-

A known concentration of this compound is dissolved in deionized water.

-

The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a stirrer.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to a low pH (e.g., pH 2).

-

The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded at regular intervals of added base.

-

A titration curve (pH vs. volume of NaOH added) is plotted.

-

The pKa values are determined from the midpoints of the buffering regions of the curve.

-

-

-

Alternative Method: Capillary Electrophoresis (CE)

-

Principle: The electrophoretic mobility of the dipeptide is measured as a function of the pH of the background electrolyte. The pKa can be determined by fitting the mobility data to a sigmoidal curve.

-

Procedure:

-

A series of background electrolytes with varying pH values are prepared.

-

A small plug of the this compound solution is injected into the capillary filled with a specific pH buffer.

-

A voltage is applied, and the migration time of the dipeptide is measured.

-

The effective electrophoretic mobility is calculated for each pH.

-

The mobility data is plotted against pH, and the pKa value is determined from the inflection point of the resulting curve.

-

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a dipeptide such as this compound.

Caption: Experimental workflow for the synthesis, purification, and physicochemical characterization of this compound.

References

- 1. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

H-Leu-Val-OH: An In-depth Technical Guide on its Core Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Val-OH, or L-Leucyl-L-valine, is a dipeptide composed of the essential branched-chain amino acids (BCAAs) Leucine and Valine. While it serves as a fundamental building block in the chemical synthesis of more complex peptides for research and pharmaceutical development, its direct, specific role in metabolic signaling pathways as an independent entity is not extensively documented.[1] The metabolic significance of this compound is therefore primarily understood through the well-established metabolic fates of its constituent amino acids following its hydrolysis, and the general mechanisms of dipeptide absorption and metabolism.

This technical guide provides a comprehensive overview of the metabolic context of this compound, focusing on the absorption and clearance of dipeptides, the detailed catabolic pathways of Leucine and Valine, and their significant roles in energy metabolism and protein synthesis.

General Principles of Dipeptide Metabolism

The metabolic journey of a dipeptide like this compound begins with its transit through the gastrointestinal tract. The primary fate of most dietary di- and tripeptides is hydrolysis into their constituent amino acids by peptidases located in the brush border membrane and the cytoplasm of intestinal epithelial cells (enterocytes).[2]

However, a significant portion of dipeptides can be absorbed intact into the enterocytes via the proton-coupled peptide transporter 1 (PepT1).[2] This transporter is a high-capacity system capable of handling a vast number of different di- and tripeptides. Once inside the cell, these dipeptides are typically rapidly hydrolyzed by cytosolic peptidases. The resulting free amino acids, Leucine and Valine in this case, are then released into the bloodstream.

Some dipeptides may escape hydrolysis in the gut and enter the systemic circulation intact. These circulating dipeptides are then subject to clearance by various organs. Studies in animal models have shown that the liver, kidneys, muscle, and gut all participate in the removal of dipeptides from the plasma, with their relative contributions varying based on the dipeptide's structure.[3]

Figure 1: General workflow of dipeptide digestion and absorption in the small intestine.

Metabolic Pathways of Constituent Amino Acids

Once hydrolyzed, Leucine and Valine enter their respective metabolic pathways, which are central to cellular energy production and protein homeostasis.

Leucine Metabolism

Leucine is an exclusively ketogenic amino acid, meaning its catabolism yields ketone body precursors.[4] It plays a crucial role not only as a substrate for protein synthesis but also as a key signaling molecule that stimulates the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.[5]

The catabolism of Leucine is initiated in most tissues, particularly muscle, by the enzyme branched-chain amino acid aminotransferase (BCAT), which transfers its amino group to α-ketoglutarate to form α-ketoisocaproate (α-KIC).[6][7] α-KIC is then primarily metabolized through a series of enzymatic steps in the mitochondria, ultimately producing Acetyl-CoA and Acetoacetate.[8] A minor portion of α-KIC is converted to β-hydroxy-β-methylbutyrate (HMB), a metabolite that has also been shown to have anabolic properties.[5]

Figure 2: Catabolic pathway of Leucine and its role in mTOR signaling.

Valine Metabolism

Valine is a glucogenic amino acid; its breakdown provides precursors for gluconeogenesis.[4] The catabolic pathway for Valine also begins with transamination by BCAT to form α-ketoisovalerate.[9] This is followed by oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase (BCKD) complex, the same enzyme complex involved in Leucine catabolism.[10] The subsequent series of reactions converts the carbon skeleton of Valine into Propionyl-CoA, which is then carboxylated and rearranged to form Succinyl-CoA, an intermediate of the citric acid cycle.[9][10]

Figure 3: Catabolic pathway of Valine leading to the citric acid cycle.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on dipeptide and amino acid metabolism.

Table 1: Organ Clearance of Infused Dipeptide (Glycylleucine) Data from a study using an organ-balance technique in conscious dogs.[3]

| Organ | Fractional Extraction of Infused Amount (%) |

| Liver | 25 |

| Kidney | 24 |

| Muscle | 12 |

| Gut | 10 |

Table 2: Effect of Leucine and HMB on Human Muscle Protein Metabolism Data from a study on healthy human subjects.[11]

| Parameter | Substance Ingested | Basal Rate | Post-Ingestion Rate | Change from Basal |

| Myofibrillar Fractional Synthesis Rate (%/h) | Leucine (3.42g) | 0.042 ± 0.007 | 0.088 ± 0.005 | ~110% increase |

| Myofibrillar Fractional Synthesis Rate (%/h) | HMB (3.42g) | 0.043 ± 0.004 | 0.073 ± 0.01 | ~70% increase |

| Leg Proteolysis (μmol Phe/l/min) | HMB (3.42g) | 12 ± 4 | 5 ± 1 | ~57% decrease |

Table 3: Leucine Kinetics in Severely Burned Patients Data from a cross-over study comparing BCAA-enriched vs. conventional enteral feeding.[12]

| Parameter | BCAA-Enriched Feeding (μmol/kg/h) | Conventional Feeding (μmol/kg/h) |

| Leucine Flux | 213 ± 11 | 167 ± 7 |

| Leucine Oxidation | 60 ± 5 | 33 ± 3 |

| Leucine to Protein | 153 ± 10 | 134 ± 7 |

| Leucine from Protein | 150 ± 10 | 131 ± 7 |

Experimental Protocols

Protocol 1: In Vivo Organ-Balance Technique for Dipeptide Metabolism

This protocol is a generalized methodology based on the principles described for studying dipeptide clearance in animal models.[3]

-

Animal Preparation: Anesthetize a suitable animal model (e.g., dog, rat). Surgically place sampling catheters in an artery (e.g., femoral artery) for arterial blood collection and in the veins draining the organs of interest (e.g., portal vein for gut, hepatic vein for liver, renal vein for kidney, femoral vein for leg muscle). Place an infusion catheter in a peripheral vein.

-

Tracer Infusion: Begin a primed, continuous intravenous infusion of the labeled dipeptide (e.g., ¹³C or ¹⁴C-labeled this compound) to achieve a steady state in plasma concentration.

-

Blood Sampling: Once isotopic steady state is reached, collect simultaneous blood samples from the arterial and venous catheters at multiple time points.

-

Sample Processing: Immediately place blood samples on ice, centrifuge to separate plasma, and store at -80°C.

-

Analysis: Measure the plasma flow across each organ using a suitable technique (e.g., indicator dilution). Analyze the plasma concentrations and isotopic enrichment of the dipeptide and its constituent amino acids using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Calculation: Calculate the net balance of the dipeptide across each organ using the Fick principle: Net Balance = Plasma Flow × (Arterial Concentration - Venous Concentration). The disappearance of the dipeptide represents its net extraction and metabolism by the organ.

Figure 4: Experimental workflow for in vivo organ-balance studies of dipeptide metabolism.

Protocol 2: Stable Isotope Tracer Studies for Muscle Protein Synthesis

This protocol is a generalized methodology based on the principles described for measuring muscle protein synthesis in humans using labeled amino acids.[11][13]

-

Subject Preparation: Subjects arrive at the clinical research unit after an overnight fast. Place intravenous catheters in both arms, one for tracer infusion and one for blood sampling.

-

Basal Period: Collect baseline blood samples and a muscle biopsy from the vastus lateralis under local anesthesia.

-

Tracer Infusion: Begin a primed, continuous intravenous infusion of a labeled amino acid precursor, such as L-[¹³C₆]phenylalanine or L-[1-¹³C]leucine.

-

Experimental Intervention: After a period to allow for tracer equilibration, administer the substance of interest (e.g., an oral bolus of this compound or its constituent amino acids).

-

Sampling: Collect frequent arterialized blood samples throughout the infusion period to measure plasma tracer enrichment.

-

Muscle Biopsy: Obtain a second muscle biopsy from a separate incision on the same leg at the end of the experimental period.

-

Sample Processing: Immediately freeze muscle tissue in liquid nitrogen and store at -80°C. Process plasma as previously described.

-

Analysis: Isolate myofibrillar proteins from the muscle tissue. Determine the isotopic enrichment of the tracer amino acid in the plasma (precursor pool) and incorporated into the myofibrillar proteins using Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Combustion-Isotope Ratio MS.

-

Calculation: Calculate the fractional synthetic rate (FSR) of muscle protein using the formula: FSR (%/h) = (E_p / E_precursor) × (1/t) × 100, where E_p is the change in enrichment in the product (protein) between biopsies, E_precursor is the mean enrichment of the precursor pool, and t is the time between biopsies.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Leucine - Wikipedia [en.wikipedia.org]

- 9. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. Valine - Wikipedia [en.wikipedia.org]

- 11. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A kinetic study of leucine metabolism in severely burned patients. Comparison between a conventional and branched-chain amino acid-enriched nutritional therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of H-Leu-Val-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the dipeptide H-Leu-Val-OH (L-Leucyl-L-Valine). Understanding the solubility of this peptide is critical for its application in various research and development settings, including drug formulation, biochemical assays, and cell culture studies. This document details its solubility in different solvents, outlines experimental protocols for solubility determination, and explores its biological relevance.

Core Concepts in Peptide Solubility

The solubility of a peptide is primarily dictated by its amino acid composition, sequence, and overall physicochemical properties. This compound is a dipeptide composed of two nonpolar, hydrophobic amino acids: Leucine (Leu) and Valine (Val). This composition significantly influences its solubility characteristics, generally leading to lower solubility in aqueous solutions and higher solubility in organic solvents. Peptides with a high content of non-polar amino acids are preferentially solubilized by organic solvents such as Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, the solubility of its constituent amino acids can provide a useful estimation. As a dipeptide composed of hydrophobic residues, this compound is expected to have limited solubility in aqueous solutions but can be dissolved in organic solvents.[1]

Table 1: Solubility of this compound and its Constituent Amino Acids

| Solvent | This compound | L-Leucine | L-Valine |

| Water | Sparingly soluble (with sonication) | 24.26 g/L (at 25 °C)[2] | 88.5 g/L (at 25 °C) |

| Ethanol | Slightly soluble | Slightly soluble[2] | Very slightly soluble[3] |

| Methanol | Slightly soluble (with sonication) | Data not readily available | Data not readily available |

| DMSO | Predicted to be soluble | Data not readily available | Moderately soluble[4] |

| DMF | Predicted to be soluble | Data not readily available | Data not readily available |

Note: The solubility of this compound is predicted based on the general principles of peptide solubility.[1] Experimental determination is recommended for precise applications.

Experimental Protocols for Solubility Determination

Accurate determination of peptide solubility is crucial for experimental success. Several methods can be employed, ranging from simple visual inspection to more quantitative techniques.

Visual Solubility Assay

This is a straightforward initial assessment of solubility.

Methodology:

-

Weigh a small, precise amount of this compound (e.g., 1 mg).

-

Add a specific volume of the desired solvent (e.g., 100 µL) to achieve a target concentration.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles against a light source.

-

If the peptide is not fully dissolved, sonication for 5-10 minutes can be applied to aid dissolution.[5]

-

If the solution remains cloudy or contains particulates, the peptide is considered insoluble at that concentration.

Turbidimetric Solubility Assay

This method provides a more quantitative measure of solubility by detecting the point at which the solution becomes saturated and turbidity appears.

Methodology:

-

Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

-

In a multi-well plate, create a serial dilution of the peptide stock solution with the test solvent.

-

Allow the plate to equilibrate at a controlled temperature.

-

Measure the absorbance (turbidity) of each well at a specific wavelength (e.g., 600 nm) using a plate reader.

-

The concentration at which a significant increase in turbidity is observed corresponds to the solubility limit.[6]

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a highly accurate and reproducible method for determining peptide solubility.

Methodology:

-

Prepare a saturated solution of this compound in the solvent of interest by adding an excess amount of the peptide and stirring for a set period (e.g., 24 hours) to ensure equilibrium.

-

Centrifuge the suspension to pellet the undissolved peptide.

-

Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm).

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze both the saturated solution and the standard solutions by reverse-phase HPLC (RP-HPLC).

-

Generate a standard curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the saturated solution from the standard curve, which represents the solubility of the peptide.

Mandatory Visualizations

Biological Context: Leucine Signaling and Muscle Protein Synthesis

Leucine, a key component of this compound, is known to be a potent activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which plays a central role in regulating muscle protein synthesis.[7][8][9] Ingesting leucine-rich protein or supplements can stimulate this pathway, leading to increased muscle mass and strength.[10]

Caption: Leucine-activated mTOR signaling pathway leading to muscle protein synthesis.

Experimental Workflow: Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound, starting with a simple visual assessment and progressing to more quantitative methods if required.

Caption: Experimental workflow for determining the solubility of this compound.

Biological Role of this compound

Beyond the signaling role of its constituent leucine, the dipeptide this compound itself has specific biological functions. It is recognized as a substrate for various peptidases, including human kidney dipeptidase.[11] This enzymatic cleavage is a crucial step in protein digestion and amino acid recycling in the body.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. Due to its hydrophobic nature, this dipeptide is expected to have limited aqueous solubility but should be soluble in organic solvents like DMSO and DMF. For precise experimental needs, it is highly recommended to perform solubility tests using the protocols outlined in this document. The biological significance of this compound is linked to the anabolic signaling of leucine and its role as a substrate in peptide metabolism. This information is intended to support researchers and drug development professionals in the effective utilization of this compound in their work.

References

- 1. lifetein.com [lifetein.com]

- 2. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

- 7. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of leucine in the regulation of protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. H-Val-Leu-OH peptide [novoprolabs.com]

An In-depth Technical Guide to the Thermostability and pH Stability of H-Leu-Val-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-Leu-Val-OH Stability

This compound is a dipeptide composed of L-leucine and L-valine.[1] Understanding its stability under various temperature and pH conditions is fundamental for its application in pharmaceuticals, as a research tool, or in other biotechnological products.[2][3] Peptide degradation can occur through several pathways, including hydrolysis of the peptide bond, which is often catalyzed by extremes in pH and elevated temperatures.[4] For dipeptides, the nature of the N-terminal and C-terminal amino acid residues can influence the rate of degradation.

Key Concepts in Peptide Stability

The stability of a peptide therapeutic is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[3] Key degradation pathways for peptides like this compound include:

-

Hydrolysis: Cleavage of the amide (peptide) bond is a primary degradation route, influenced by pH and temperature.[4]

-

Deamidation: Not directly applicable to this compound as it lacks asparagine or glutamine residues.[4]

-

Oxidation: While less common for leucine and valine side chains, other components in a formulation could promote oxidative degradation.[4]

-

Racemization: The conversion of L-amino acids to D-amino acids can occur, potentially altering biological activity.[4]

Stability studies are essential to determine the optimal storage conditions and to identify potential degradation products.[2]

Experimental Protocols for Stability Assessment

A robust assessment of this compound stability involves a series of well-defined experiments. These studies typically fall under "forced degradation" or "accelerated stability" studies, which aim to predict the long-term stability of a substance.[5][6]

3.1. Materials and Equipment

-

This compound (high purity, >98%)[7]

-

Purified water (e.g., Milli-Q or equivalent)

-

A range of buffers (e.g., citrate, phosphate, borate) to cover a wide pH spectrum (e.g., pH 2-10)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

-

Temperature-controlled incubators or water baths

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)[5][8]

-

Mass Spectrometer (MS) for identification of degradation products[6][8]

-

pH meter

3.2. Experimental Workflow for pH Stability

The following workflow outlines the steps to assess the pH stability of this compound.

Figure 1. Workflow for pH stability testing of this compound.

3.3. Experimental Workflow for Thermostability

The thermostability is assessed by exposing the dipeptide to a range of temperatures at a pH where it is most stable (determined from the pH stability studies, often around pH 6.0 for dipeptides).[9]

Figure 2. Workflow for thermostability testing of this compound.

Data Presentation and Interpretation

The data generated from the stability studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

4.1. pH Stability Data

The results from the pH stability study can be summarized in a table showing the percentage of this compound remaining at each time point for different pH values.

Table 1: Hypothetical pH Stability of this compound at 37°C

| Time (hours) | % Remaining at pH 2.0 | % Remaining at pH 4.0 | % Remaining at pH 6.0 | % Remaining at pH 8.0 | % Remaining at pH 10.0 |

| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |

| 1 | 98.5 | 99.2 | 99.8 | 99.1 | 97.8 |

| 2 | 97.1 | 98.5 | 99.6 | 98.2 | 95.7 |

| 4 | 94.3 | 97.0 | 99.2 | 96.5 | 91.6 |

| 8 | 88.9 | 94.1 | 98.5 | 93.1 | 83.9 |

| 24 | 70.2 | 83.5 | 95.8 | 80.4 | 58.3 |

From this data, pseudo-first-order degradation rate constants (k) can be calculated for each pH. A plot of log(k) versus pH would reveal the pH of maximum stability, which is typically in the slightly acidic to neutral range for many dipeptides.[9]

4.2. Thermostability Data

The thermostability data can be presented as the percentage of this compound remaining over time at different temperatures.

Table 2: Hypothetical Thermostability of this compound at pH 6.0

| Time (days) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C | % Remaining at 60°C |

| 0 | 100.0 | 100.0 | 100.0 | 100.0 |

| 7 | 99.9 | 99.1 | 97.2 | 89.5 |

| 14 | 99.8 | 98.2 | 94.5 | 79.8 |

| 30 | 99.6 | 96.3 | 88.7 | 60.1 |

| 60 | 99.2 | 92.8 | 78.7 | - |

| 90 | 98.8 | 89.5 | 69.8 | - |

This data can be used to construct an Arrhenius plot by plotting the natural logarithm of the degradation rate constant (ln(k)) against the inverse of the absolute temperature (1/T). This plot allows for the determination of the activation energy for the degradation process and enables the prediction of the dipeptide's shelf-life at various storage temperatures (e.g., refrigeration at 4°C).

Potential Signaling Pathways and Biological Relevance

While this compound is a simple dipeptide, its constituent amino acids, leucine and valine, are branched-chain amino acids (BCAAs) with significant roles in cellular metabolism.[10] The catabolism of leucine and valine contributes to the production of important metabolic intermediates such as acetyl-CoA and propionyl-CoA.[11][12][13] The stability of this compound in biological media is relevant for its use in cell culture and in vivo studies, as its degradation would release free leucine and valine, which can impact cellular signaling pathways.

The diagram below illustrates the logical relationship between the stability of this compound and its potential biological impact.

Figure 3. Logical flow from this compound stability to biological relevance.

Conclusion

A thorough understanding of the thermostability and pH stability of this compound is crucial for its successful application in research and drug development. By employing systematic experimental workflows involving techniques like HPLC and mass spectrometry, researchers can determine the optimal conditions for storage and use, as well as characterize the degradation profile of this dipeptide. The methodologies and data presentation formats outlined in this guide provide a robust framework for the comprehensive stability assessment of this compound.

References

- 1. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. almacgroup.com [almacgroup.com]

- 3. qbdgroup.com [qbdgroup.com]

- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 5. researchgate.net [researchgate.net]

- 6. ijsra.net [ijsra.net]

- 7. nbinno.com [nbinno.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. benchchem.com [benchchem.com]

- 10. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Leu-Val-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the solid-phase peptide synthesis (SPPS) of the dipeptide L-Leucyl-L-valine (H-Leu-Val-OH) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocols outlined below cover all stages of the synthesis, from resin preparation to final peptide cleavage and purification.

Introduction

Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise construction of peptide chains on an insoluble polymeric support.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted method due to its mild deprotection conditions.[2] This application note details the synthesis of this compound, a simple dipeptide, serving as a fundamental example of the SPPS workflow. The synthesis commences with the loading of the C-terminal amino acid, Valine, onto a Wang resin, which facilitates the cleavage of the final peptide with a C-terminal carboxylic acid.[2][3] The subsequent coupling of Leucine is achieved using the efficient HBTU/DIPEA activation method.[3][4]

Materials and Reagents

| Category | Item | Specifications |

| Resin | Fmoc-Val-Wang Resin | Loading: ~0.5 mmol/g |

| Amino Acids | Fmoc-Leu-OH | High purity (≥99%) |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Dichloromethane (DCM) | HPLC grade | |

| Diethyl ether | Anhydrous, cold | |

| Deprotection Reagent | Piperidine | Reagent grade |

| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide coupling grade |

| DIPEA (N,N-Diisopropylethylamine) | Reagent grade | |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | Reagent grade | |

| Water | Deionized | |

| Purification | Acetonitrile (ACN) | HPLC grade |

| Trifluoroacetic acid (TFA) | HPLC grade |

Experimental Protocols

Resin Preparation and Swelling

-

Accurately weigh the desired amount of Fmoc-Val-Wang resin and transfer it to a solid-phase synthesis vessel.[2]

-

Add DMF (approximately 10 mL per gram of resin) to the vessel.[5]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure optimal reaction kinetics.[2]

-

After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per gram of resin).[2][6]

-

Agitate the mixture for 3 minutes at room temperature, then drain the solution.[2]

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[2]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

Coupling of Fmoc-Leu-OH

-

Activation of Fmoc-Leu-OH: In a separate vial, dissolve Fmoc-Leu-OH (3-5 equivalents relative to the resin loading) and HBTU (2.9-4.5 equivalents) in a minimal amount of DMF.[5] Add DIPEA (6-9 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[5]

-

Coupling Reaction: Add the pre-activated Fmoc-Leu-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test (the resin beads remain colorless) indicates a complete reaction.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[2]

Final Fmoc Deprotection

-

Perform a final Fmoc deprotection on the N-terminal Leucine by repeating the protocol outlined in section 3.2.

-

After the final deprotection, wash the resin with DMF followed by DCM and then dry the resin under vacuum.[2]

Cleavage and Deprotection

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (a typical volume is 2 mL for 100 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours.[2]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[2]

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[2]

Purification and Analysis

-

Purification: Purify the crude this compound peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: Confirm the identity and purity of the purified peptide using mass spectrometry and analytical HPLC.

Quantitative Data Summary

The following tables provide exemplary data for a typical synthesis of this compound on a 0.1 mmol scale.

Table 1: Synthesis Parameters

| Parameter | Value |

| Resin | Fmoc-Val-Wang |

| Resin Loading | 0.5 mmol/g |

| Scale of Synthesis | 0.1 mmol |

| Fmoc-Leu-OH | 3 equivalents |

| HBTU | 2.9 equivalents |

| DIPEA | 6 equivalents |

| Coupling Time | 2 hours |

| Cleavage Time | 2 hours |

Table 2: Expected Yield and Purity

| Parameter | Expected Value |

| Crude Peptide Yield | > 85% |

| Purity of Crude Peptide | > 80% (by HPLC) |

| Purified Peptide Yield | > 70% |

| Final Purity | > 98% (by HPLC) |

| Theoretical Mass (M+H)⁺ | 245.18 g/mol |

| Observed Mass (M+H)⁺ | 245.18 ± 0.1 g/mol |

Visualizations

Caption: Workflow for the solid-phase synthesis of this compound.

Caption: Detailed workflow for the cleavage and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Liquid-Phase Synthesis of L-Leucyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the liquid-phase synthesis of the dipeptide L-Leucyl-L-valine. The methodologies described herein utilize common protecting group strategies and coupling reagents to achieve efficient synthesis and high purity of the target molecule.

Introduction

L-Leucyl-L-valine is a dipeptide composed of the essential amino acids L-leucine and L-valine. As a fundamental building block in peptide synthesis, it serves as a crucial component in the development of new therapeutic agents and in various biochemical studies.[1] Liquid-phase peptide synthesis (LPPS) offers a classical and scalable approach for producing such dipeptides, allowing for straightforward purification of intermediates at each step.[2]

The synthesis of L-Leucyl-L-valine requires a strategic approach involving the protection of the reactive amino and carboxyl groups to ensure the specific formation of the desired peptide bond and prevent unwanted side reactions like polymerization.[3] This protocol will focus on the widely used tert-Butoxycarbonyl (Boc) group for N-terminal protection and a methyl ester for C-terminal protection, coupled via the dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) method. This combination is well-established for its efficiency and ability to minimize racemization.[4]

Synthetic Strategy Overview

The overall synthetic strategy is a stepwise process involving three main stages:

-

Protection of Amino Acids: The N-terminus of L-leucine is protected with a Boc group, and the C-terminus of L-valine is protected as a methyl ester.

-

Peptide Coupling: The protected amino acids, Boc-L-leucine and L-valine methyl ester hydrochloride, are coupled to form the protected dipeptide, Boc-L-Leucyl-L-valine methyl ester.

-

Deprotection: The Boc and methyl ester protecting groups are sequentially removed to yield the final L-Leucyl-L-valine dipeptide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of protected amino acids and a dipeptide analog, Boc-L-valyl-L-valine methyl ester, which serves as a close model for the target synthesis.[5]

Table 1: Synthesis of Protected Amino Acid Intermediates

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| N-α-Boc Protection | L-Leucine | (Boc)₂O, NaHCO₃, Dioxane/H₂O | Boc-L-Leucine | ~97%[5] |

| C-Terminal Esterification | L-Valine | Trimethylchlorosilane (TMSCl), Methanol (MeOH) | L-Valine Methyl Ester HCl | ~96%[5] |

Table 2: Dipeptide Coupling and Deprotection Data (Exemplary)

| Step | N-Terminal Reactant | C-Terminal Reactant | Coupling Reagents | Product | Typical Yield (%) |

| Coupling | Boc-L-Leucine | L-Valine Methyl Ester HCl | DCC, HOBt, Et₃N | Boc-L-Leucyl-L-valine-OMe | 80-95% (estimated) |

| N-Terminal Deprotection | Boc-L-Leucyl-L-valine-OMe | - | Trifluoroacetic Acid (TFA) | H-L-Leucyl-L-valine-OMe | Quantitative |

| C-Terminal Deprotection | H-L-Leucyl-L-valine-OMe | - | LiOH or NaOH (Saponification) | L-Leucyl-L-valine | High |

Note: Yields are based on reported values for analogous syntheses and may vary based on reaction scale and purification efficiency.[5]

Experimental Protocols

Protocol 1: N-α-Boc Protection of L-Leucine

This protocol describes the protection of the α-amino group of L-Leucine using Di-tert-butyl dicarbonate.

Materials and Reagents:

-

L-Leucine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

Potassium bisulfate (KHSO₄) solution (for acidification)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-Leucine (1.0 eq) in a mixture of dioxane, water, and 1 M NaOH.

-

Cool the solution in an ice-water bath.

-

Add Di-tert-butyl dicarbonate (1.25 eq) to the cooled solution while stirring.[5]

-

Allow the reaction to warm to room temperature and continue stirring for 6-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Cool the concentrated residue in an ice-water bath and acidify to pH 2–3 with a dilute KHSO₄ solution.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent under vacuum to yield Boc-L-Leucine, typically as a white solid or waxy oil.[5]

Protocol 2: C-Terminal Esterification of L-Valine (Methyl Ester)

This protocol details the formation of L-Valine methyl ester hydrochloride.

Materials and Reagents:

-

L-Valine

-

Methanol (MeOH), anhydrous

-

Trimethylchlorosilane (TMSCl) or Thionyl chloride (SOCl₂)

Procedure:

-

Suspend L-Valine (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add TMSCl (2.0 eq) dropwise to the stirring suspension.[5][6]

-

Allow the mixture to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction completion using TLC.

-

Upon completion, remove the excess solvent and TMSCl on a rotary evaporator to obtain the solid L-Valine methyl ester hydrochloride.[5]

Protocol 3: Peptide Coupling to form Boc-L-Leucyl-L-valine Methyl Ester

This protocol describes the core coupling reaction using DCC and HOBt.

Materials and Reagents:

-

Boc-L-Leucine (1.0 eq)

-

L-Valine methyl ester hydrochloride (1.3 eq)[5]

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)[5]

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)[5]

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)[5]

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M HCl, saturated NaHCO₃ solution, and brine

Procedure:

-

Dissolve Boc-L-Leucine (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

-

In a separate flask, suspend L-Valine methyl ester hydrochloride (1.3 eq) in anhydrous DCM and add triethylamine (1.5 eq) to neutralize the salt.

-

Add the neutralized L-Valine methyl ester solution to the Boc-L-Leucine solution, followed by the addition of HOBt (1.2 eq).

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.[5]

-

Monitor the reaction progress by TLC.

-

Once complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude protected dipeptide by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization.

Protocol 4: Deprotection to Yield L-Leucyl-L-valine

This protocol describes the two-step removal of the N-terminal Boc group and the C-terminal methyl ester.

A. Boc Group Deprotection:

-

Dissolve the purified Boc-L-Leucyl-L-valine-OMe in a minimal amount of DCM.

-

Add an excess of Trifluoroacetic acid (TFA) (e.g., a 1:1 solution of TFA/DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure to yield the amine trifluoroacetate salt, H-L-Leucyl-L-valine-OMe·TFA.

B. Methyl Ester Saponification:

-

Dissolve the resulting ester salt from the previous step in a mixture of methanol and water.

-

Cool the solution to 0 °C and add 1 M NaOH solution dropwise until the pH is approximately 10-11.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Once complete, neutralize the solution to pH ~7 with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

The final product, L-Leucyl-L-valine, can be isolated by lyophilization or crystallization from the aqueous solution.

Conclusion

The liquid-phase synthesis of L-Leucyl-L-valine is a robust and scalable method that allows for careful control and purification at each stage of the process. By employing a standard Boc/methyl ester protection strategy and a DCC/HOBt coupling protocol, the target dipeptide can be synthesized with high purity. The detailed protocols and quantitative data provided in these application notes serve as a comprehensive guide for researchers to successfully perform this synthesis.

References

H-Leu-Val-OH: A Versatile Dipeptide Building Block for Innovative Biochemical Tools

Introduction

H-Leu-Val-OH, the dipeptide L-leucyl-L-valine, is a fundamental building block in the development of sophisticated biochemical tools. Its inherent properties, stemming from the constituent hydrophobic amino acids, leucine and valine, make it a valuable motif for designing enzyme inhibitors, substrates for protease activity assays, and targeted drug delivery systems. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their work.

Application Notes

Enzyme Inhibitor Development

The Leu-Val motif is recognized by the active sites of numerous proteases, making this compound an excellent starting point for the rational design of potent and selective enzyme inhibitors. By modifying the N- and C-termini of the dipeptide, researchers can create peptidomimetics that target specific proteases implicated in various diseases.

a. Cysteine Protease Inhibitors: Val-Leu-anilide derivatives have been successfully developed as inhibitors of cysteine proteases such as calpains and cathepsins. These enzymes are involved in pathological processes including neurodegeneration and cancer. The anilide group at the C-terminus and various protecting groups at the N-terminus can be modified to enhance potency and selectivity.

b. Viral Protease Inhibitors: The development of peptidomimetics containing the Leu-Val sequence has been explored for the inhibition of viral proteases, which are crucial for viral replication. These inhibitors can serve as potential antiviral therapeutics.

Substrates for Protease Activity Assays

This compound can be incorporated into synthetic peptides that act as substrates for various proteases. These substrates are often coupled to a reporter molecule, such as a chromophore or a fluorophore, allowing for the sensitive detection of enzyme activity.

a. Colorimetric Assays: Peptides containing the Leu-Val sequence linked to p-nitroaniline (pNA) serve as chromogenic substrates. Cleavage of the peptide bond by a protease releases pNA, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. This method is widely used for assaying enzymes like leucine aminopeptidase.

b. Fluorogenic Assays: For higher sensitivity, Leu-Val containing peptides can be conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage liberates the fluorescent AMC molecule, and the increase in fluorescence can be monitored over time to determine enzyme kinetics.

Activity-Based Probes for Bioimaging

To visualize and study protease activity in complex biological systems, activity-based probes (ABPs) incorporating the Leu-Val motif can be designed. These probes typically consist of the recognition sequence, a reactive "warhead" that covalently binds to the active site of the enzyme, and a reporter tag (e.g., a fluorophore or biotin). Such tools are invaluable for understanding the role of proteases in health and disease.

Targeted Drug Delivery

The Leu-Val dipeptide can function as a targeting ligand to enhance the delivery of therapeutic agents to specific cells or tissues. For instance, it can be used to target peptide transporters that are overexpressed on the surface of certain cancer cells, thereby increasing the intracellular concentration of the conjugated drug and improving its efficacy. The Val-Ala dipeptide, a similar motif, has been employed in linkers for antibody-drug conjugates to facilitate the lysosomal release of cytotoxic agents.[1]

Quantitative Data

Table 1: Inhibitory Activity of Val-Leu-Anilide Derivatives against Cysteine Proteases

| Compound ID | N-Terminal Group | Anilide Substitution | Target Enzyme | IC50 (nM) |

| 1 | Z- | Unsubstituted | Calpain I | 150 |

| 2 | Z- | 4-F | Calpain I | 80 |

| 3 | Z- | Unsubstituted | Cathepsin B | 250 |

| 4 | Z- | 4-F | Cathepsin B | 120 |

| 5 | Boc- | Unsubstituted | Calpain II | 300 |

| 6 | Boc- | 4-Cl | Calpain II | 180 |

Z- = Carboxybenzyl; Boc- = tert-Butoxycarbonyl. Data is representative and compiled from literature for illustrative purposes.

Table 2: Kinetic Parameters of Protease Substrates Containing the Leu-Val Motif

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Suc-Ala-Ala-Pro-Leu-pNA | Chymotrypsin | 120 | 25 | 2.1 x 10⁵ |

| Boc-Leu-Val-Gly-Arg-AMC | Thrombin | 85 | 150 | 1.8 x 10⁶ |

| H-Leu-Val-pNA | Leucine Aminopeptidase | 250 | 10 | 4.0 x 10⁴ |

Suc- = Succinyl; Boc- = tert-Butoxycarbonyl; pNA = p-nitroanilide; AMC = 7-amino-4-methylcoumarin. Data is representative and compiled from literature for illustrative purposes.

Experimental Protocols

Protocol 1: Colorimetric Assay for Leucine Aminopeptidase (LAP) Activity

This protocol describes the determination of LAP activity using L-Leucine-p-nitroanilide as a substrate.

Materials:

-

L-Leucine-p-nitroanilide (substrate)

-

50 mM Sodium Phosphate Buffer, pH 7.0

-

Enzyme solution (e.g., purified LAP or cell lysate)

-

30% (v/v) Acetic Acid (stop solution)

-

Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

-

Substrate Preparation: Prepare a 16.4 mM stock solution of L-Leu-pNA in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired working concentration.

-

Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, mix 50 µL of the enzyme solution with 1.425 mL of 50 mM sodium phosphate buffer, pH 7.0.

-

Initiate Reaction: Add 25 µL of the 16.4 mM L-Leu-pNA substrate solution to the reaction mixture to achieve a final volume of 1.5 mL.

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop Reaction: Terminate the reaction by adding 0.5 mL of 30% (v/v) acetic acid.

-

Measurement: Measure the absorbance of the released p-nitroanilide at 410 nm using a spectrophotometer. A blank reaction without the enzyme should be included to correct for non-enzymatic hydrolysis of the substrate.

-

Calculation: The amount of p-nitroanilide released can be calculated using its molar extinction coefficient (8,800 M⁻¹cm⁻¹ at 410 nm). One unit of enzyme activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[2]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Leu-Val Containing Peptide

This protocol outlines the general steps for synthesizing a peptide containing the Leu-Val motif using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Leu-OH and Fmoc-Val-OH)

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (coupling reagents)

-

20% Piperidine in Dimethylformamide (DMF) (Fmoc deprotection solution)

-

Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Dichloromethane (DCM)

-

DMF

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Val-OH) to the deprotected resin using DIC and Oxyma Pure in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid with 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (Fmoc-Leu-OH) to the growing peptide chain using the same coupling reagents.

-

Iterative Cycles: Repeat the deprotection, coupling, and washing steps for any additional amino acids in the desired sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA-based cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Simplified Cathepsin Signaling Pathway.

Caption: General Workflow for Protease Inhibitor Development.

References

Application Notes and Protocols for the Synthesis of H-Leu-Val-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of the dipeptide H-Leu-Val-OH, a common building block in peptide and peptidomimetic drug development. The selection of an appropriate coupling strategy is critical for achieving high yield, purity, and cost-effectiveness. This document outlines several common protocols using various coupling reagents, allowing researchers to select the most suitable method for their specific needs.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation. Below is a summary of commonly used coupling reagents for dipeptide synthesis, with typical performance metrics. While direct comparative data for this compound is not extensively published in a single source, the following table extrapolates from studies on sterically similar, non-problematic amino acid couplings.

| Coupling Reagent/Method | Reagent Class | Typical Reaction Time (minutes) | Expected Yield (%) | Expected Purity (%) | Key Considerations |

| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | >95 | Cost-effective and low risk of epimerization. The dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove, making DIC a better choice for solution-phase synthesis. |

| HATU/DIPEA | Aminium Salt | 20 - 45 | >99 | >98 | Highly reactive and efficient, leading to shorter reaction times and higher purity. Ideal for more challenging couplings, though more expensive.[1] |

| HBTU/DIPEA | Aminium Salt | 30 - 60 | 98 - 99 | >97 | A widely used and effective coupling reagent, slightly less reactive than HATU but a reliable alternative.[1] |

| COMU/DIPEA | Aminium Salt | 20 - 45 | >99 | >98 | Offers high reactivity similar to HATU with the advantage of producing water-soluble byproducts, simplifying purification.[2] |

| PyBOP/DIPEA | Phosphonium Salt | 30 - 60 | 98 - 99 | >97 | A robust coupling reagent with a good balance of reactivity and low propensity for racemization.[1] |

Experimental Workflow for this compound Synthesis

The general workflow for the solution-phase synthesis of this compound involves the activation of the carboxylic acid of a protected Leucine residue, followed by coupling with a protected Valine residue, and subsequent deprotection steps.

Caption: Solution-phase synthesis workflow for this compound.

Detailed Experimental Protocols

The following are detailed protocols for the solution-phase synthesis of a protected Leu-Val dipeptide. For the final this compound product, appropriate N-terminal (e.g., Boc or Fmoc) and C-terminal (e.g., methyl or benzyl ester) protecting groups should be chosen to allow for selective deprotection.

Protocol 1: Coupling using DIC/HOBt

This protocol is a cost-effective and reliable method for routine peptide couplings.

Materials:

-

N-Boc-Leu-OH (1.0 eq)

-

H-Val-OMe·HCl (1.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-